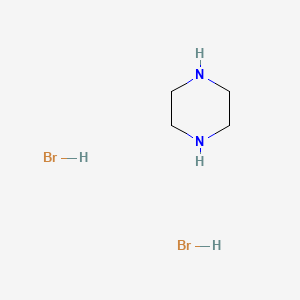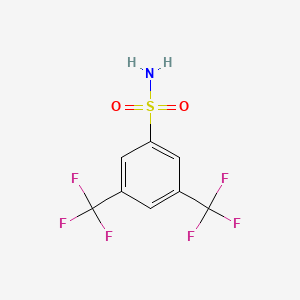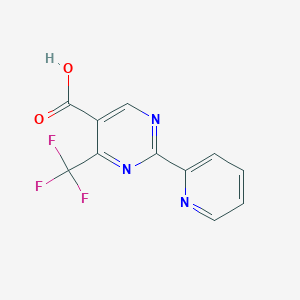
Piperazin-Dihydrobromid
Übersicht
Beschreibung
Piperazine dihydrobromide is a chemical compound with the molecular formula C4H12Br2N2. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. Piperazine dihydrobromide is commonly used in various scientific and industrial applications due to its unique chemical properties.
Wissenschaftliche Forschungsanwendungen
Piperazine dihydrobromide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: Piperazine dihydrobromide is employed in the study of biological systems, particularly in the investigation of neurotransmitter receptors and ion channels.
Medicine: It has been used as an anthelmintic agent to treat parasitic worm infections. Its derivatives are also explored for potential therapeutic applications.
Industry: Piperazine dihydrobromide is utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
Target of Action
Piperazine dihydrobromide primarily targets the GABA receptors in the muscle membrane . These receptors play a crucial role in transmitting inhibitory signals in the nervous system .
Mode of Action
Piperazine dihydrobromide acts as a GABA receptor agonist . It binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings . This interaction results in the flaccid paralysis of the worm , which is the primary mode of action for its anthelmintic properties .
Biochemical Pathways
It’s known that the compound’s action on gaba receptors disrupts the normal functioning of the parasites, leading to their paralysis
Pharmacokinetics
Piperazine compounds are known to be partly oxidized and partly eliminated as an unchanged compound upon entry into the systemic circulation . The piperazine moiety is often used as a basic and hydrophilic group to optimize the pharmacokinetic properties of the final molecule .
Result of Action
The primary result of piperazine dihydrobromide’s action is the paralysis of parasites, such as roundworms and pinworms . This paralysis allows the host body to easily remove or expel the invading organism .
Action Environment
The action, efficacy, and stability of piperazine dihydrobromide can be influenced by various environmental factors. It’s worth noting that piperazine readily absorbs water and carbon dioxide from the air , which could potentially influence its stability and efficacy.
Biochemische Analyse
Biochemical Properties
Piperazine dihydrobromide plays a significant role in biochemical reactions, particularly in its interaction with gamma-aminobutyric acid (GABA) receptors. It acts as a GABA receptor agonist, binding directly and selectively to muscle membrane GABA receptors. This interaction causes hyperpolarization of nerve endings, resulting in the flaccid paralysis of the worms . Additionally, piperazine dihydrobromide inhibits acetylcholinesterase, an enzyme that hydrolyzes acetylcholine, further contributing to its anthelmintic effects .
Cellular Effects
Piperazine dihydrobromide influences various types of cells and cellular processes. In cancer cells, piperazine derivatives have shown potential as anticancer agents by inducing apoptosis through the intrinsic mitochondrial signaling pathway. This involves the upregulation of apoptotic marker proteins such as cleaved caspase-3, cytochrome c, and Bax . The compound also affects cell signaling pathways, gene expression, and cellular metabolism, contributing to its therapeutic effects .
Molecular Mechanism
At the molecular level, piperazine dihydrobromide exerts its effects through several mechanisms. It binds to GABA receptors on muscle membranes, causing hyperpolarization and paralysis of the worms . Additionally, it inhibits acetylcholinesterase, disrupting the transmission of nervous signals and leading to the paralysis of parasites . These interactions highlight the compound’s dual mechanism of action in treating parasitic infections.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of piperazine dihydrobromide change over time. The compound is known to be stable under standard conditions, but its stability can be affected by factors such as temperature and pH. Long-term studies have shown that piperazine dihydrobromide can cause transient side effects, including gastrointestinal and neurological symptoms, which typically resolve upon discontinuation of the compound .
Dosage Effects in Animal Models
The effects of piperazine dihydrobromide vary with different dosages in animal modelsHigh doses can cause neurotoxic symptoms, including salivation, vomiting, diarrhea, trembling, and convulsions . These findings highlight the importance of careful dosage management in therapeutic applications.
Metabolic Pathways
Piperazine dihydrobromide is involved in several metabolic pathways. It undergoes hydroxylation at the piperazine ring and cyano addition at the bioactivated carbon of the pyridazine ring . These metabolic reactions contribute to the compound’s bioactivation and therapeutic effects. Additionally, piperazine dihydrobromide interacts with enzymes such as acetylcholinesterase, further influencing its metabolic pathways .
Transport and Distribution
Within cells and tissues, piperazine dihydrobromide is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific tissues . These interactions play a crucial role in the compound’s therapeutic efficacy and distribution within the body.
Subcellular Localization
Piperazine dihydrobromide exhibits specific subcellular localization, which influences its activity and function. The compound is known to localize within mitochondria and the endoplasmic reticulum, where it interacts with specific proteins and enzymes . These interactions are essential for its therapeutic effects and highlight the importance of subcellular targeting in its mechanism of action.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Piperazine dihydrobromide can be synthesized through several methods. One common approach involves the reaction of piperazine with hydrobromic acid. The reaction typically takes place in an aqueous solution, where piperazine is dissolved in water and hydrobromic acid is added gradually. The mixture is then heated to facilitate the reaction, resulting in the formation of piperazine dihydrobromide as a crystalline solid.
Industrial Production Methods: In industrial settings, the production of piperazine dihydrobromide often involves large-scale reactions under controlled conditions. The process may include the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction parameters, such as temperature, pressure, and concentration, are carefully monitored to optimize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: Piperazine dihydrobromide undergoes various chemical reactions, including:
Oxidation: Piperazine dihydrobromide can be oxidized to form piperazine-2,5-dione under specific conditions.
Reduction: It can be reduced to form piperazine, the parent compound.
Substitution: Piperazine dihydrobromide can participate in nucleophilic substitution reactions, where the bromide ions are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium hydroxide or ammonia can be employed in substitution reactions.
Major Products:
Oxidation: Piperazine-2,5-dione.
Reduction: Piperazine.
Substitution: Various substituted piperazine derivatives, depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
Piperazine dihydrobromide can be compared with other similar compounds, such as:
Piperazine dihydrochloride: Similar in structure but with chloride ions instead of bromide ions.
Piperazine citrate: Another derivative used as an anthelmintic agent.
Piperazine phosphate: Used in various pharmaceutical formulations.
Uniqueness: Piperazine dihydrobromide is unique due to its specific interaction with GABA receptors and its effectiveness as an anthelmintic agent. Its bromide ions also confer distinct chemical properties compared to other piperazine derivatives.
Eigenschaften
IUPAC Name |
piperazine;dihydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2.2BrH/c1-2-6-4-3-5-1;;/h5-6H,1-4H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXWKNNJFYZFNDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN1.Br.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00208549 | |
| Record name | Piperazine dihydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00208549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59813-05-7 | |
| Record name | Piperazine dihydrobromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059813057 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Piperazine dihydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00208549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Piperazine dihydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.288 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PIPERAZINE DIHYDROBROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AD5RF7D2AU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of piperazine dihydrobromide in the synthesis of Trazodone Hydrochloride?
A1: Piperazine dihydrobromide serves as a crucial intermediate in the multi-step synthesis of Trazodone Hydrochloride, an antidepressant and anxiolytic drug. [] Specifically, 1-(3-chlorophenyl)piperazine dihydrobromide, a derivative of piperazine dihydrobromide, is reacted with 1-bromo-3-chloropropane. This step is followed by a condensation reaction with 1,2,4-triazolo[4,3-a]pyridin-3(2H)-one, ultimately yielding Trazodone Hydrochloride. []
Q2: The provided research mentions a novel synthesis method for 1-acetyl-4-(4-hydroxyphenyl) piperazine using piperazine dihydrobromide. What are the advantages of this new method?
A2: The research highlights a new method for synthesizing 1-acetyl-4-(4-hydroxyphenyl) piperazine, a compound with potential pharmaceutical applications. [] This method utilizes an aqueous solution of 4-hydroxyphenyl piperazine dihydrobromide, acetic anhydride, and a base. [] The advantages of this method include:
- Improved yield and purity: By using an alcohol solvent during the acetylation of 4-hydroxyphenyl piperazine dihydrobromide, the formation of unwanted by-products is minimized, leading to a higher yield and purity of the desired product. []
- Cost reduction and reduced pollution: This method employs 40% hydrobromic acid (HBr) for preparing the starting material, 4-hydroxyphenyl piperazine dihydrobromide, instead of the conventionally used 48% HBr. This substitution contributes to cost reduction and minimizes pollution generated during the synthesis process. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(3-Fluorobenzyl)oxy]benzenecarboxylic acid](/img/structure/B1304859.png)
![3-[3-(Trifluoromethyl)phenoxy]-2-butanone](/img/structure/B1304861.png)
![4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}aniline](/img/structure/B1304862.png)











